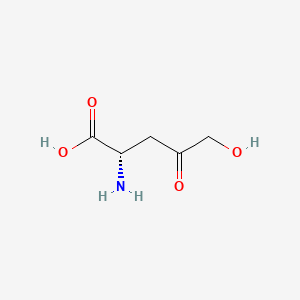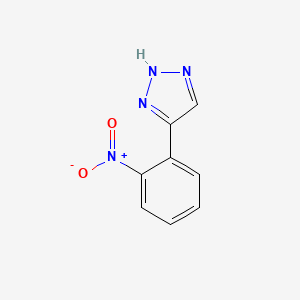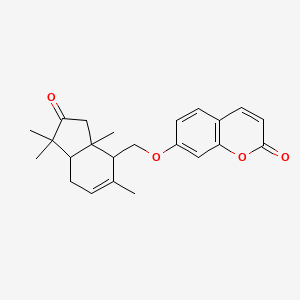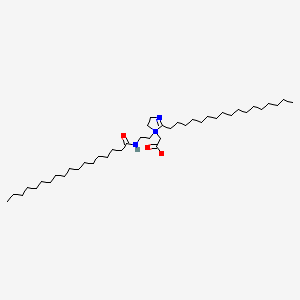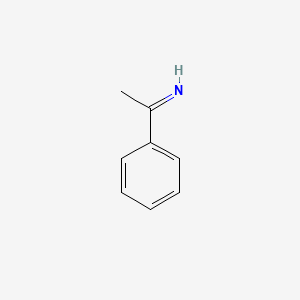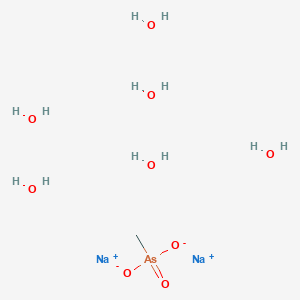
Arsonic acid, methyl-, disodium salt, hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsonic acid, methyl-, disodium salt, hexahydrate is an organoarsenic compound with the chemical formula CH₃AsO₃Na₂·6H₂O. It is a colorless, water-soluble solid that has been widely used as a herbicide and fungicide, particularly in the cultivation of cotton and rice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, disodium salt, hexahydrate typically involves the reaction of arsenous acid with methyl iodide in the presence of sodium hydroxide. . The reaction can be represented as follows: [ \text{As(OH)}_3 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Arsonic acid, methyl-, disodium salt, hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic pentoxide, while reduction can produce arsenous acid .
Wissenschaftliche Forschungsanwendungen
Arsonic acid, methyl-, disodium salt, hexahydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for arsenic analysis.
Biology: Studied for its effects on cellular processes and its role in arsenic metabolism.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Employed as a herbicide and fungicide in agriculture.
Wirkmechanismus
The mechanism of action of arsonic acid, methyl-, disodium salt, hexahydrate involves its interaction with cellular components. It can inhibit enzymes by binding to thiol groups, disrupt cellular redox balance, and induce oxidative stress. These effects are mediated through the formation of reactive arsenic species and their interaction with cellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylarsonic acid: The parent compound of arsonic acid, methyl-, disodium salt, hexahydrate.
Dimethylarsinic acid: Another organoarsenic compound with two methyl groups.
Arsenobetaine: A non-toxic organoarsenic compound found in seafood.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it effective as a herbicide and fungicide. Its water solubility and ability to form stable salts also contribute to its distinctiveness .
Eigenschaften
CAS-Nummer |
5967-62-4 |
|---|---|
Molekularformel |
CH15AsNa2O9 |
Molekulargewicht |
292.03 g/mol |
IUPAC-Name |
disodium;methyl-dioxido-oxo-λ5-arsane;hexahydrate |
InChI |
InChI=1S/CH5AsO3.2Na.6H2O/c1-2(3,4)5;;;;;;;;/h1H3,(H2,3,4,5);;;6*1H2/q;2*+1;;;;;;/p-2 |
InChI-Schlüssel |
HPWNDUPOECNNLK-UHFFFAOYSA-L |
Kanonische SMILES |
C[As](=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)
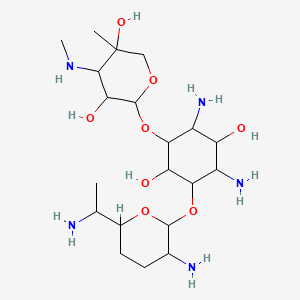

![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
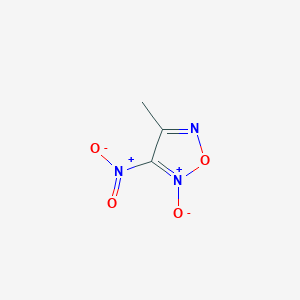
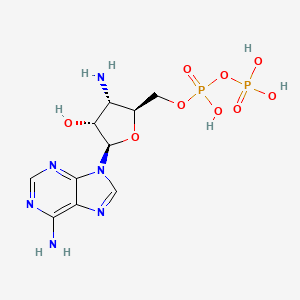
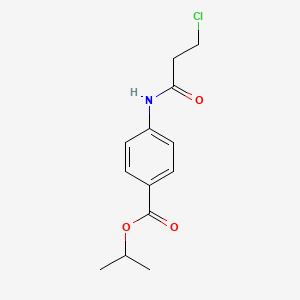
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
